Cas no 2138260-70-3 (Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate)
![Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2138260-70-3x500.png)
Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2138260-70-3
- EN300-800837
- tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate
- Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate
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- インチ: 1S/C22H36N2O3/c1-17(18-8-6-5-7-9-18)23-13-10-20(16-25)19-11-14-24(15-12-19)21(26)27-22(2,3)4/h5-9,17,19-20,23,25H,10-16H2,1-4H3
- InChIKey: MKQCSPQRHVFWEW-UHFFFAOYSA-N
- ほほえんだ: OCC(CCNC(C)C1C=CC=CC=1)C1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 376.27259301g/mol
- どういたいしつりょう: 376.27259301g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 61.8Ų
Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800837-0.1g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 0.1g |
$829.0 | 2024-05-21 | |
Enamine | EN300-800837-10.0g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 10.0g |
$4052.0 | 2024-05-21 | |
Enamine | EN300-800837-2.5g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 2.5g |
$1848.0 | 2024-05-21 | |
Enamine | EN300-800837-5.0g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 5.0g |
$2732.0 | 2024-05-21 | |
Enamine | EN300-800837-0.5g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 0.5g |
$905.0 | 2024-05-21 | |
Enamine | EN300-800837-0.05g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 0.05g |
$792.0 | 2024-05-21 | |
Enamine | EN300-800837-0.25g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 0.25g |
$867.0 | 2024-05-21 | |
Enamine | EN300-800837-1.0g |
tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate |
2138260-70-3 | 95% | 1.0g |
$943.0 | 2024-05-21 |
Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylateに関する追加情報
Recent Advances in the Study of Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate (CAS: 2138260-70-3)
The compound Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate (CAS: 2138260-70-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its piperidine and phenylethylamine moieties, is being investigated for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and mechanisms of action.
One of the key areas of research involves the synthesis and structural characterization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate, highlighting its high yield and purity. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. This synthetic approach has paved the way for further modifications and derivatizations, enabling the exploration of its structure-activity relationships (SAR).
In addition to its synthetic accessibility, the biological activity of this compound has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its potential as a modulator of specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate affinity for dopamine and serotonin receptors, suggesting its possible utility in the treatment of neurological disorders such as depression and Parkinson's disease. However, further in vivo studies are required to validate these findings and assess its therapeutic potential.
Another promising avenue of research explores the compound's role as a precursor in the development of prodrugs. Its tert-butyl carbamate and hydroxy functional groups make it a versatile intermediate for chemical modifications. Recent work published in ACS Medicinal Chemistry Letters (2024) described the design and synthesis of prodrug derivatives based on this scaffold, aimed at improving bioavailability and targeted delivery. These derivatives showed enhanced stability and controlled release profiles in preclinical models, indicating their potential for clinical translation.
Despite these advancements, challenges remain in the development and application of Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate. Issues such as metabolic stability, toxicity, and selectivity need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, Tert-butyl 4-{1-hydroxy-4-[(1-phenylethyl)amino]butan-2-yl}piperidine-1-carboxylate (CAS: 2138260-70-3) represents a promising scaffold in medicinal chemistry, with diverse applications in drug discovery and development. Ongoing research efforts are expected to further elucidate its pharmacological properties and expand its therapeutic utility. Future studies should focus on optimizing its structure, evaluating its safety and efficacy in animal models, and exploring its potential in combination therapies.
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